4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride
Overview
Description
4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride is an amino acid ester hydrochloride. Its synthesis by esterification reaction has been reported . It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .
Synthesis Analysis
The synthesis of 4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride has been reported via esterification reaction . Another study reported the synthesis of a similar compound, 4 4ʹ bis (4-carboxy methylene) biphenyl, via friedel craft acylation with acetic anhydride followed by willgerodot reaction .Molecular Structure Analysis
The molecular formula of 4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride is C8H9ClN2 .Scientific Research Applications
Antitumor Activity
4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride and its derivatives have been studied for their potential antitumor effects. Compounds from sulfonamide-focused libraries, including derivatives of 4-(aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride, have been evaluated as antitumor agents. Notably, some derivatives have progressed to clinical trials as potent cell cycle inhibitors. For instance, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) are two such compounds showing promising antitumor activities in cell-based screens and clinical settings (Owa et al., 2002).
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing new heterocyclic compounds containing the sulfonamide moiety. Studies have explored creating compounds like 3-hydroxy-4-aminobenzene sulfonamide derivatives for potential applications in various fields, highlighting the versatility of 4-(aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride in synthesizing novel chemical entities (Mohsein et al., 2019).
Tumor-Associated Carbonic Anhydrase Inhibitors
Derivatives of 4-(aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride have been investigated as inhibitors of human carbonic anhydrase isoforms, particularly those associated with tumors. Studies indicate that halogenated derivatives of this compound show selective inhibition of tumor-associated carbonic anhydrase isoforms, making them potential candidates for targeted cancer therapies (Compain et al., 2013).
Structural and Conformational Analysis
Research has also delved into the molecular structure and conformational properties of compounds related to 4-(aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride. Studies using gas electron diffraction and quantum chemical methods have provided insights into the conformations and structural characteristics of similar sulfonamide compounds, which can be crucial for understanding their reactivity and potential applications (Petrov et al., 2008).
Antimicrobial Activity
Some derivatives of 4-(aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride have been synthesized and tested for antimicrobial activity. Research indicates that these compounds, especially those incorporating halogens or other specific functional groups, can exhibit good to moderate antimicrobial properties, highlighting their potential use in developing new antimicrobial agents (Kumar et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-(aminomethyl)-3-methylbenzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-6-4-8(13(10,11)12)3-2-7(6)5-9;/h2-4H,5,9H2,1H3,(H2,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDUSUJQSVQXHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride | |
CAS RN |
1798707-11-5 | |
Record name | 4-(aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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